![molecular formula C19H29NO2 B14233930 N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine CAS No. 491827-58-8](/img/structure/B14233930.png)
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its unique structure, which includes a cyclohexyl group substituted with a propan-2-yl group and a phenylalanine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is first synthesized by reacting cyclohexanone with isopropylmagnesium bromide in the presence of a catalyst.
Coupling with Phenylalanine: The cyclohexyl intermediate is then coupled with D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to verify the chemical composition and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or phenylalanine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nateglinide: A D-phenylalanine derivative used as an antidiabetic agent.
Repaglinide: Another antidiabetic drug with a similar structure.
Mitiglinide: A compound with a similar mechanism of action as Nateglinide and Repaglinide.
Uniqueness
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is unique due to its specific structural features, such as the cyclohexyl group substituted with a propan-2-yl group. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
491827-58-8 |
|---|---|
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexyl)methylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19(21)22)12-15-6-4-3-5-7-15/h3-7,14,16-18,20H,8-13H2,1-2H3,(H,21,22)/t16?,17?,18-/m1/s1 |
InChI-Schlüssel |
BUXTYFLGTTWRBU-DAWZGUTISA-N |
Isomerische SMILES |
CC(C)C1CCC(CC1)CN[C@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)C1CCC(CC1)CNC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)

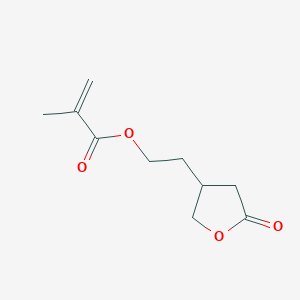
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
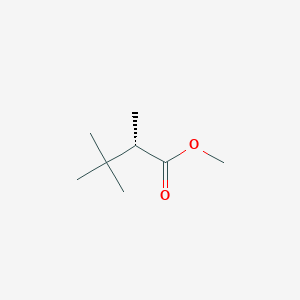
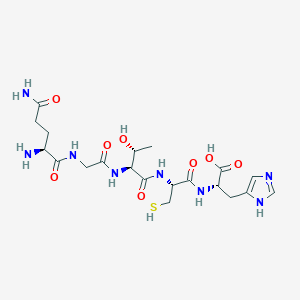
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
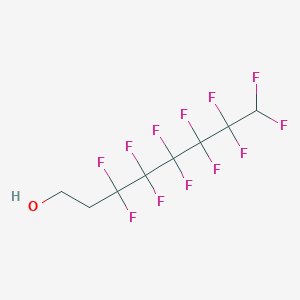
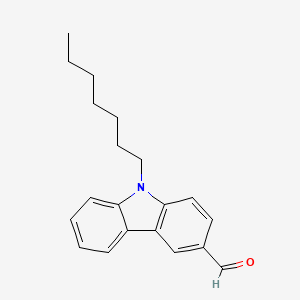
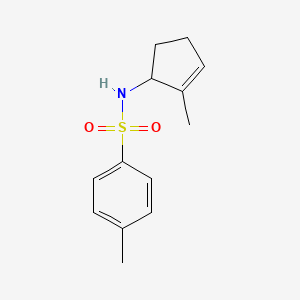
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)

